molecular formula C13H14FNO4S B2584085 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide CAS No. 1396809-83-8

4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide

Cat. No. B2584085
CAS RN: 1396809-83-8
M. Wt: 299.32
InChI Key: AIYSWRORXGJTBC-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide” is a part of a class of compounds that have been used for inhibiting fascin activity . Fascin is an actin-bundling protein involved in cell motility, and it’s overexpressed in several types of cancers. Therefore, compounds that can inhibit its activity are of significant interest in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a phenyl ring, and a sulfonamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The phenyl ring is a six-membered aromatic ring with five carbon atoms and one fluorine atom. The sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .

Scientific Research Applications

Chemical and Biological Interactions

4-Fluorobenzenesulfonyl derivatives, such as 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide, have shown potential in various scientific research applications. For instance, the introduction of a fluorine atom in certain benzenesulfonamide derivatives has been observed to notably increase selectivity towards COX-2 over COX-1 enzymes, contributing to the development of potent, selective, and orally active COX-2 inhibitors like JTE-522. This compound is currently under phase II clinical trials for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Material Science and Drug Delivery

In material science, 4-fluorobenzenesulfonyl chloride (fosyl chloride), a compound related to 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide, has been used as an activating agent for the covalent attachment of biological molecules to various solid supports. This process is significant for drug delivery systems and bioselective separation applications, showcasing the versatility of fluorinated benzenesulfonamide derivatives in bioconjugation and materials science (Y. A. Chang et al., 1992).

Fluorination and Molecular Synthesis

Fluorine atoms in molecules like 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide play a crucial role in chemical synthesis, particularly in the fluorination of organic compounds. The introduction of fluorine can significantly alter the physical, chemical, and biological properties of molecules, leading to improved pharmacological profiles, increased metabolic stability, and novel mechanisms of action. This has led to the development of a range of fluorinated compounds with potential therapeutic applications, highlighting the importance of fluorinated benzenesulfonamides in medicinal chemistry and drug design (H. Yasui et al., 2011).

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to inhibit fascin activity. Fascin is a protein that plays a key role in the formation of filopodia, which are slender cytoplasmic projections that extend from the leading edge of migrating cells .

Future Directions

The future directions for research on this compound could include further exploration of its potential as a therapeutic agent, particularly in the context of diseases where fascin is overexpressed. Additionally, more detailed studies could be conducted to fully understand its mechanism of action .

properties

IUPAC Name

4-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S/c1-9-6-11(14)2-3-13(9)20(17,18)15-7-12(16)10-4-5-19-8-10/h2-6,8,12,15-16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYSWRORXGJTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide

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